molecular formula C20H15N3O2 B14179453 3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol CAS No. 499211-85-7

3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol

Cat. No.: B14179453
CAS No.: 499211-85-7
M. Wt: 329.4 g/mol
InChI Key: WXHYWPFNNWXWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)phenol is a complex organic compound that features a phthalazinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both hydroxyphenyl and phthalazinone moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-hydroxyphenyl)phthalazin-1-ylamino)phenol typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone derivatives . The reaction conditions often require the use of solvents like acetone and catalysts such as potassium carbonate to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-(4-hydroxyphenyl)phthalazin-1-ylamino)phenol apart is its dual functionality, combining the properties of both hydroxyphenyl and phthalazinone groups. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

499211-85-7

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

3-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]phenol

InChI

InChI=1S/C20H15N3O2/c24-15-10-8-13(9-11-15)19-17-6-1-2-7-18(17)20(23-22-19)21-14-4-3-5-16(25)12-14/h1-12,24-25H,(H,21,23)

InChI Key

WXHYWPFNNWXWSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=CC=C3)O)C4=CC=C(C=C4)O

solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.